![molecular formula C18H15LiN2 B14221553 Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide CAS No. 830326-19-7](/img/structure/B14221553.png)
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is a complex organolithium compound It is characterized by the presence of a naphthalene ring, a pyridine ring, and a lithium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide typically involves the reaction of naphthalene derivatives with pyridine derivatives in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with lower oxidation states.
科学的研究の応用
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions between metal ions and organic molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various substrates.
作用機序
The mechanism by which Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide exerts its effects involves the interaction of the lithium ion with the naphthalene and pyridine rings. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Lithium naphthalenide: A simpler compound with a naphthalene ring and a lithium ion.
Lithium pyridylide: Contains a pyridine ring and a lithium ion.
Lithium phenylmethanide: Features a phenyl ring and a lithium ion.
Uniqueness
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is unique due to the combination of naphthalene and pyridine rings in its structure. This dual-ring system provides distinct electronic and steric properties, making it more versatile in various chemical reactions compared to simpler organolithium compounds.
特性
CAS番号 |
830326-19-7 |
|---|---|
分子式 |
C18H15LiN2 |
分子量 |
266.3 g/mol |
IUPAC名 |
lithium;1-naphthalen-1-yl-N-(pyridin-4-ylmethyl)ethanimine |
InChI |
InChI=1S/C18H15N2.Li/c1-14(20-13-15-9-11-19-12-10-15)17-8-4-6-16-5-2-3-7-18(16)17;/h2-13H,1H3;/q-1;+1 |
InChIキー |
MDOPIPKNEAMFRK-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



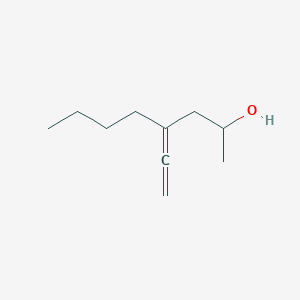
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
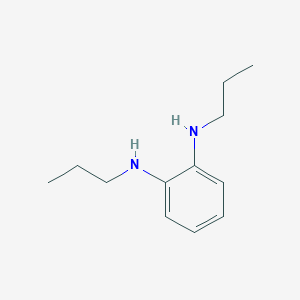
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
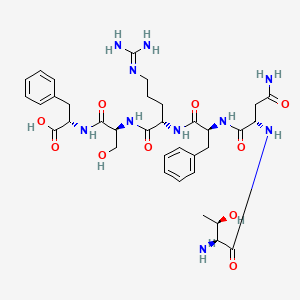
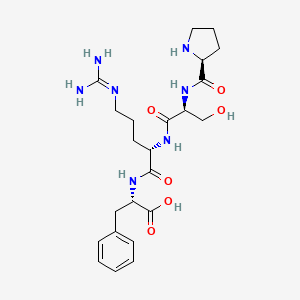
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
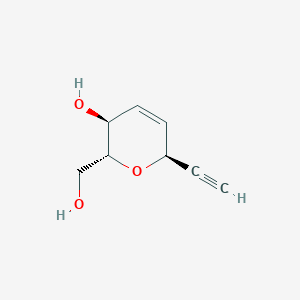
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
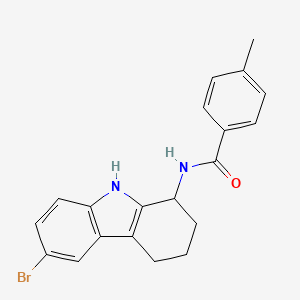
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
